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Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzaldehyde

Cat. No.: B100839

For Researchers, Scientists, and Drug Development Professionals
Introduction

4-Chloro-3-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable
building block in organic synthesis. Its unique substitution pattern, featuring an aldehyde
functionality for condensation and carbon-carbon bond-forming reactions, a nitro group that can
be readily transformed into other functional groups, and a chloro substituent that can
participate in cross-coupling reactions, makes it an attractive starting material for the synthesis
of a diverse array of complex molecules. This technical guide explores the potential
applications of 4-Chloro-3-nitrobenzaldehyde in the synthesis of Schiff bases, biaryl
compounds, and other heterocyclic systems with potential biological activity. Detailed
experimental protocols, quantitative data, and reaction pathways are provided to facilitate its
use in research and development.

Physicochemical Properties of 4-Chloro-3-
nitrobenzaldehyde

A summary of the key physicochemical properties of 4-Chloro-3-nitrobenzaldehyde is
presented in the table below.
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Property Value Reference
Molecular Formula C7H4CINOs3 [1112]
Molecular Weight 185.56 g/mol [1][2]
Appearance Light yellow powder [3]

Melting Point 61-63 °C [3]

CAS Number 16588-34-4 [1][2]

Applications in Organic Synthesis
Synthesis of Schiff Bases

The aldehyde functionality of 4-Chloro-3-nitrobenzaldehyde readily undergoes condensation
reactions with primary amines to form Schiff bases (imines). These compounds are not only
important intermediates for the synthesis of various heterocyclic compounds but also exhibit a
wide range of biological activities.

Experimental Protocol: Synthesis of (E)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide[4]

This protocol describes the synthesis of a Schiff base from 4-Chloro-3-nitrobenzaldehyde
and acetohydrazide.

o Materials:

o

4-Chloro-3-nitrobenzaldehyde (185.56 mg, 1 mmol)

o

Acetohydrazide (a related hydrazide is used in the reference, this is an adaptation)

[¢]

Dioxane (15 mL)

[¢]

Glacial acetic acid (1 mL)
e Procedure:

o To a solution of acetohydrazide (1 mmol) in dioxane (15 mL), add 4-Chloro-3-
nitrobenzaldehyde (185.56 mg, 1 mmol) and glacial acetic acid (1 mL) with stirring.
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o Reflux the reaction mixture for 6 hours.
o After cooling, pour the reaction mixture into ice water.

o Collect the resulting solid by filtration and crystallize from chloroform to obtain the pure
product.

e Quantitative Data:
o Yield: 65%][4]
e Spectroscopic Data:

o The formation of the imine bond can be confirmed by the appearance of a characteristic
C=N stretching vibration in the IR spectrum and the presence of the imine proton signal in
the *H NMR spectrum.

Logical Workflow for Schiff Base Synthesis
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Caption: General workflow for the synthesis of Schiff bases from 4-Chloro-3-
nitrobenzaldehyde.

Suzuki-Miyaura Cross-Coupling Reactions

The chloro substituent on the aromatic ring of 4-Chloro-3-nitrobenzaldehyde allows for its
participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-
C bond-forming reaction enables the synthesis of substituted biaryl compounds, which are
prevalent motifs in pharmaceuticals and functional materials.

Experimental Protocol: Synthesis of 4-Formyl-2-nitrobiphenyl (Aryl-Aryl Coupling Example)
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This protocol is adapted from a similar Suzuki-Miyaura coupling of a substituted
chlorobenzaldehyde[1].

o Materials:

o 4-Chloro-3-nitrobenzaldehyde (0.20 mmol, 1.0 equiv)

[¢]

Phenylboronic acid (1.5 equiv)

o

Potassium carbonate (K2COs3) (2.0 equiv)

[e]

Pd-PEPPSI-CMP catalyst (0.5 mol%)

o

Methanol (MeOH) (0.5 mL)
e Procedure:

o In areaction vessel, combine 4-Chloro-3-nitrobenzaldehyde, phenylboronic acid,
potassium carbonate, and the Pd-PEPPSI-CMP catalyst.

o Add methanol and heat the mixture at 80 °C for 12 hours.

o After the reaction is complete, filter the mixture and purify the product by column
chromatography.

e Quantitative Data:

o Yield: While not specifically for this compound, a similar reaction with 4-
chlorobenzaldehyde afforded an 88% yield[1].

o Expected Spectroscopic Data:

o 'H NMR: The spectrum would show signals corresponding to the protons of both aromatic
rings and the aldehyde proton.

o 183C NMR: The spectrum would exhibit resonances for all carbon atoms in the biphenyl
scaffold, including the aldehyde carbonyl carbon.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.rsc.org/suppdata/d1/py/d1py01616d/d1py01616d1.pdf
https://www.benchchem.com/product/b100839?utm_src=pdf-body
https://www.benchchem.com/product/b100839?utm_src=pdf-body
https://www.rsc.org/suppdata/d1/py/d1py01616d/d1py01616d1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Signaling Pathway of Suzuki-Miyaura Coupling
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Henry (Nitroaldol) Reaction

The aldehyde group of 4-Chloro-3-nitrobenzaldehyde can react with nitroalkanes in the
presence of a base in a Henry or nitroaldol reaction. This reaction is a valuable method for
forming carbon-carbon bonds and synthesizing B-nitro alcohols, which are versatile
intermediates that can be further transformed into amino alcohols, nitroalkenes, or a-hydroxy
ketones.

Experimental Protocol: Henry Reaction with Nitromethane

This protocol is based on a general procedure for the Henry reaction of substituted
benzaldehydes[5][6].

o Materials:

[¢]

4-Chloro-3-nitrobenzaldehyde (0.2 mmol)

[e]

Nitromethane (2 mmol)

(¢]

Chiral Bis(-amino alcohol)-Cu(OAc):z catalyst (in situ generated)

Ethanol

[¢]
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e Procedure:

(¢]

Generate the chiral copper catalyst in situ.

[¢]

Add 4-Chloro-3-nitrobenzaldehyde and nitromethane to the catalyst solution in ethanol.

Stir the reaction mixture at 25 °C for 24 hours.

[¢]

[e]

Purify the product by column chromatography.
e Quantitative Data (for a similar substrate, 4-nitrobenzaldehyde):
o Yield: 96%[6]
o Enantiomeric Excess (ee): Up to 90.4% with a suitable chiral catalyst[6].
e Spectroscopic Data (for a similar product, 1-(4-chlorophenyl)-2-nitroethanol):
o 1H NMR (DMSO): 8 5.1 (s, 1H, CH-OH), 8 7.27 - 7.4 (dd, 4H, ArH's)[5].
o 1BC NMR (CDCls): 6 77.82, 81.1, 126.66, 130.8, 134.5[5].

Reaction Scheme of the Henry Reaction
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Caption: Simplified mechanism of the base-catalyzed Henry reaction.

Synthesis of Heterocyclic Compounds

The reactivity of the aldehyde, nitro, and chloro groups makes 4-Chloro-3-nitrobenzaldehyde
an excellent precursor for the synthesis of various heterocyclic compounds, which are of great
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interest in medicinal chemistry.

Synthesis of Quinolines

The Doebner-von Miller reaction provides a route to quinolines from anilines and a,3-
unsaturated carbonyl compounds. 4-Chloro-3-nitrobenzaldehyde can be used to generate
the required a,3-unsaturated carbonyl compound in situ.

Plausible Synthetic Route to a Substituted Quinoline:

e Aldol Condensation: 4-Chloro-3-nitrobenzaldehyde can undergo an aldol condensation
with a ketone (e.g., acetone) to form an a,B3-unsaturated ketone.

e Michael Addition: An aniline derivative can then undergo a Michael addition to this a,3-
unsaturated ketone.

e Cyclization and Oxidation: Subsequent acid-catalyzed cyclization and oxidation would yield
the corresponding quinoline derivative.

Synthesis of Kinase Inhibitors

The structural motif of 4-Chloro-3-nitrobenzaldehyde can be incorporated into scaffolds
known to exhibit kinase inhibitory activity. For instance, it can be a precursor for the synthesis
of compounds targeting c-Jun N-terminal kinases (JNKs), which are implicated in various
diseases|7].

Conceptual Synthetic Approach:

A multi-step synthesis could involve the initial conversion of 4-Chloro-3-nitrobenzaldehyde to
a more complex intermediate, for example, through a Wittig reaction to introduce a side chain,
followed by reduction of the nitro group to an amine. This amine can then be coupled with other
fragments to build the final kinase inhibitor structure.

Conclusion

4-Chloro-3-nitrobenzaldehyde is a highly functionalized and versatile starting material with
significant potential in organic synthesis. Its ability to participate in a wide range of reactions,
including Schiff base formation, Suzuki-Miyaura cross-coupling, and Henry reactions, provides
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access to a diverse array of complex molecules. The resulting products, including biaryls and
various heterocyclic systems, are of considerable interest to researchers in medicinal chemistry
and materials science. The detailed protocols and reaction schemes provided in this guide aim
to facilitate the exploration of 4-Chloro-3-nitrobenzaldehyde as a key building block in the
development of novel compounds with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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